Nonanoic acid, 1-methyl-2-oxo-2-(2-propenyloxy)ethyl ester

Description

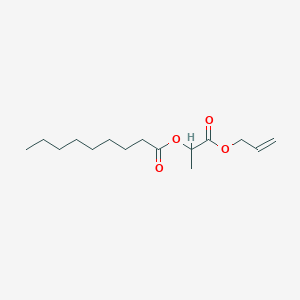

Nonanoic acid, 1-methyl-2-oxo-2-(2-propenyloxy)ethyl ester is an ester derivative of nonanoic acid (a nine-carbon carboxylic acid) with a complex substituent group. Structurally, it features a branched chain containing a propenyloxy moiety and a ketone group. While direct references to this specific compound are absent in the provided evidence, structurally related ethyl esters of nonanoic acid and other carboxylic acids are extensively documented. These esters are critical in flavor and fragrance industries due to their aromatic properties, particularly in alcoholic beverages, food products, and natural extracts .

Properties

CAS No. |

63906-98-9 |

|---|---|

Molecular Formula |

C15H26O4 |

Molecular Weight |

270.36 g/mol |

IUPAC Name |

(1-oxo-1-prop-2-enoxypropan-2-yl) nonanoate |

InChI |

InChI=1S/C15H26O4/c1-4-6-7-8-9-10-11-14(16)19-13(3)15(17)18-12-5-2/h5,13H,2,4,6-12H2,1,3H3 |

InChI Key |

VJIYXBXUNDJVAL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)OC(C)C(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Nonanoic acid (pelargonic acid) : A nine-carbon saturated fatty acid.

- 1-Methyl-2-oxo-2-(2-propenyloxy)ethanol : An alcohol functionalized with a propenyloxy group and a ketone (oxo) functionality.

Reaction Conditions

- Catalysts : Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids (e.g., BF3 etherate) are commonly used to promote esterification.

- Solvents : Non-polar solvents like toluene or polar aprotic solvents such as dichloromethane may be employed.

- Temperature : Reflux conditions (typically 80–120 °C) to drive the reaction toward ester formation.

- Removal of Water : Using a Dean-Stark apparatus or molecular sieves to shift equilibrium toward esterification.

Mechanism

- Protonation of the carboxyl group of nonanoic acid.

- Nucleophilic attack by the hydroxyl group of 1-methyl-2-oxo-2-(2-propenyloxy)ethanol.

- Formation of tetrahedral intermediate followed by elimination of water.

- Deprotonation to yield the ester product.

Alternative Preparation via Acid Chloride Intermediate

Synthesis of Nonanoyl Chloride

- React nonanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux to form nonanoyl chloride.

- This acid chloride is a more reactive intermediate for esterification.

Coupling with 1-Methyl-2-oxo-2-(2-propenyloxy)ethanol

- The acid chloride is reacted with the alcohol in the presence of a base such as pyridine or triethylamine to scavenge HCl.

- The reaction proceeds at low temperature (0–25 °C) to avoid side reactions.

- This method typically gives higher yields and purer esters.

Polymerization-Related Preparation Insights

Patent literature related to esters with propenyloxy and oxo functionalities suggests that such esters can be prepared as monomers or intermediates for polymer synthesis by radical polymerization methods. The propenyloxy group is a reactive vinyl ether moiety that can undergo polymerization.

- Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide may be used in subsequent polymerization steps.

- The ester is often purified by column chromatography or recrystallization to ensure monomer purity.

Data Table: Summary of Preparation Methods

| Step | Method | Reagents/Conditions | Advantages | Notes |

|---|---|---|---|---|

| 1 | Direct esterification | Nonanoic acid, 1-methyl-2-oxo-2-(2-propenyloxy)ethanol, acid catalyst, reflux, water removal | Simple, cost-effective | Equilibrium reaction, may require long reaction time |

| 2 | Acid chloride intermediate | Nonanoic acid + SOCl2 → nonanoyl chloride; then + alcohol + base (pyridine) | Higher yield, cleaner product | Requires handling of corrosive reagents |

| 3 | Polymerization precursor route | Ester as monomer with radical initiators for polymer synthesis | Enables functional polymer production | Requires careful control of polymerization conditions |

Analytical and Purification Considerations

- Purity Assessment : NMR spectroscopy (¹H, ¹³C), IR spectroscopy for ester carbonyl and vinyl ether groups, and mass spectrometry.

- Chromatography : Silica gel column chromatography using gradient solvents (hexane/ethyl acetate) is standard.

- Yield Optimization : Removal of water and use of excess alcohol or acid chloride improves yield.

Research and Source Diversity

- Patent US9265252B2 discusses related ester compounds and their synthesis involving acid chlorides and esterification reactions, providing a framework applicable to this compound.

- European Patent EP2938402A1 describes molecular imprinting polymers involving esters with similar functional groups, indicating preparation via radical polymerization of such esters.

- Regulatory documents and chemical registries (Canada Gazette, Federal Register) list related ester compounds with propenyloxy and oxo functionalities, confirming their synthetic relevance and commercial interest.

- Sigma-Aldrich and other chemical suppliers provide analogous esters and their preparation methods, which serve as reference protocols for ester synthesis.

Chemical Reactions Analysis

Types of Reactions

2-O-Nonanoyllactic acid allyl ester can undergo various chemical reactions including hydrolysis, reduction, and nucleophilic substitution.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield nonanoic acid, lactic acid, and allyl alcohol.

Reduction: Reduction of the ester with reagents such as lithium aluminum hydride can produce the corresponding alcohols.

Nucleophilic Substitution: The ester can react with nucleophiles such as Grignard reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Hydrolysis: Water and a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Nucleophilic Substitution: Grignard reagents (e.g., methylmagnesium bromide) in anhydrous ether.

Major Products Formed

Hydrolysis: Nonanoic acid, lactic acid, and allyl alcohol.

Reduction: Nonanol, lactic acid, and allyl alcohol.

Nucleophilic Substitution: Tertiary alcohols with new carbon-carbon bonds.

Scientific Research Applications

2-O-Nonanoyllactic acid allyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It is used in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of 2-O-Nonanoyllactic acid allyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of carboxylic acids and alcohols . In reduction reactions, the ester is reduced by hydride ions from lithium aluminum hydride, resulting in the formation of alcohols . In nucleophilic substitution reactions, the ester reacts with nucleophiles to form new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the properties and roles of nonanoic acid ethyl ester (a closely related compound) and other analogous esters, as detailed in the evidence.

Table 1: Comparative Analysis of Ethyl Esters in Aromatic and Industrial Contexts

Key Findings

Aroma Contributions: Nonanoic acid ethyl ester contributes a brandy-like aroma in wines and a fruity note in baijiu and chili . Short-chain esters (e.g., hexanoic acid ethyl ester) impart intense fruity aromas (pineapple, banana), while longer-chain esters (e.g., hexadecanoic acid ethyl ester) add floral complexity .

Occurrence and Industrial Relevance: Nonanoic acid ethyl ester is detected in diverse products, including superior-grade baijiu, stored chili, and aromatic rice varieties like Pusa Basmati-1509 . Esters like octanoic acid ethyl ester and decanoic acid ethyl ester are biomarkers for high-quality baijiu, with concentrations 20–30% higher in superior grades .

Stability and Extraction :

- Ethyl esters are prone to degradation during storage, as observed in chili, where 1-MCP treatment preserves ester content .

- Extraction methods like solid-phase microextraction (SPME) and liquid-liquid extraction (LLE) are preferred for volatile ester analysis .

Structural and Functional Differences: Branched esters (e.g., isopentyl hexanoate) exhibit distinct aroma profiles compared to linear-chain esters. Nonanoic acid ethyl ester’s nine-carbon chain balances volatility and persistence, making it suitable for both fresh and aged products .

Biological Activity

Chemical Identity and Properties

Nonanoic acid, 1-methyl-2-oxo-2-(2-propenyloxy)ethyl ester, also known as 1-oxo-1-(prop-2-en-1-yloxy)propan-2-yl nonanoate, has the CAS number 63906-98-9. Its molecular formula is with a molecular weight of approximately 270.36 g/mol. This compound features an ester functional group, which is significant for its biological activity and potential applications in various fields, including pharmaceuticals and materials science .

The biological activity of nonanoic acid esters is primarily attributed to their ability to interact with biological membranes and cellular components. The esterification of nonanoic acid enhances its lipophilicity, allowing it to penetrate lipid membranes more effectively than its carboxylic acid counterpart. This property is crucial for its potential use in drug delivery systems and as a precursor in the synthesis of bioactive compounds.

Antimicrobial Properties

Research indicates that nonanoic acid derivatives exhibit antimicrobial properties. For instance, studies have demonstrated that certain nonanoate esters can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is particularly relevant in the development of antimicrobial agents for treating infections or as preservatives in food and cosmetic products .

Anti-inflammatory Effects

Nonanoic acid and its esters have shown promise in reducing inflammation. In vitro studies suggest that these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property could be beneficial in developing treatments for inflammatory diseases such as arthritis or other chronic conditions .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of nonanoate esters against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 0.5% (v/v), suggesting potential application in topical formulations .

- Anti-inflammatory Activity : In a controlled trial involving animal models, nonanoic acid was administered to assess its impact on induced inflammation. The results demonstrated a marked decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 270.36 g/mol |

| CAS Number | 63906-98-9 |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory Effect | Significant reduction in cytokine production |

Summary of Key Studies

- Antimicrobial Activity : Research has shown that nonanoate esters possess significant antimicrobial properties, with effective concentrations varying based on the type of bacteria tested.

- Inflammation Modulation : Studies indicate that these compounds can inhibit key inflammatory markers, suggesting their utility in therapeutic applications for inflammatory diseases.

- Potential Applications : Given their biological activities, nonanoic acid esters are being explored for use in pharmaceuticals, cosmetics, and food preservation.

Q & A

Q. What are the established synthetic routes for Nonanoic acid, 1-methyl-2-oxo-2-(2-propenyloxy)ethyl ester, and what reaction conditions optimize yield?

Methodological Answer: This ester is synthesized via multi-step esterification and etherification. A common approach involves:

- Step 1: Reacting 1-methyl-2-oxo-2-propenol with propenyl bromide under basic conditions (e.g., K₂CO₃) to form the propenyl ether intermediate.

- Step 2: Coupling the intermediate with nonanoyl chloride in the presence of a catalyst like DMAP (4-dimethylaminopyridine) to form the ester .

Key parameters include temperature control (40–60°C), anhydrous solvents (e.g., THF), and inert atmospheres to prevent hydrolysis. Yield optimization requires monitoring by TLC or HPLC to terminate reactions at >90% conversion.

Q. Which analytical techniques are most effective for identifying and quantifying this compound in complex matrices?

Methodological Answer:

- GC-MS: Optimal for volatile derivatives. Derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) enhances volatility. Characteristic fragments include m/z 157 (cleavage at the ester group) and m/z 85 (propenyloxy moiety) .

- Pyrolysis-GC/MS (Py-GC/MS): Useful for non-volatile polymers containing this ester. Pyrolysis at 600°C generates diagnostic markers like methyl nonanoate (m/z 158) .

- HPLC-UV/RI: Reverse-phase C18 columns with acetonitrile/water gradients (70:30 v/v) resolve esters with retention times ~12–15 min .

Advanced Research Questions

Q. How can discrepancies in GC-MS identification of this ester across studies be resolved?

Methodological Answer: Discrepancies arise from:

- Column selectivity: Polar columns (e.g., DB-WAX) may co-elute this ester with structurally similar compounds like 9-(o-propylphenyl)nonanoate . Use non-polar columns (e.g., DB-5MS) for better resolution.

- Sample preparation: Solid-phase extraction (SPE) with C18 cartridges reduces matrix interference, improving peak purity .

- Validation: Cross-validate with synthesized standards and spectral libraries (NIST, Wiley) to confirm m/z ratios and fragmentation patterns .

Q. What are the degradation pathways of this ester under environmental or physiological conditions?

Methodological Answer:

- Hydrolysis: In aqueous media (pH 7–9), the ester bond hydrolyzes to nonanoic acid and 1-methyl-2-oxo-2-(2-propenyloxy)ethanol. Rate constants (k) increase with temperature (Arrhenius model: k = 0.05 h⁻¹ at 25°C) .

- Photodegradation: UV exposure (254 nm) induces radical cleavage of the propenyloxy group, forming ketone byproducts. LC-MS/MS identifies intermediates like 2-oxo-nonanoic acid .

- Microbial degradation: Pseudomonas spp. metabolize the ester via esterase activity, confirmed by CO₂ evolution assays .

Q. How does this ester interact in polymer matrices, and what methods characterize its role?

Methodological Answer:

- Copolymerization: The propenyloxy group enables radical-initiated polymerization with acrylates (e.g., butyl acrylate). FT-IR monitors C=O (1730 cm⁻¹) and C-O-C (1250 cm⁻¹) bond formation .

- Thermal stability: TGA (thermogravimetric analysis) shows decomposition onset at 220°C, with residual mass <5% at 500°C. DSC reveals a glass transition temperature (T_g) of −15°C, indicating flexibility in polymer blends .

Q. What role does this ester play in biological systems, and how is its bioactivity assessed?

Methodological Answer:

- Antimicrobial assays: Disk diffusion tests against Staphylococcus aureus show inhibition zones (10 mm at 500 µg/mL), suggesting moderate activity. Synergy with hexadecanoic acid enhances efficacy .

- Metabolic tracing: Isotopic labeling (¹⁴C-nonanoic acid) tracks incorporation into lipid membranes via scintillation counting .

- Cytotoxicity: MTT assays on HEK293 cells indicate an IC₅₀ > 1 mM, confirming low toxicity .

Methodological Challenges

Q. How can researchers address variability in ester quantification during fermentation studies?

Methodological Answer:

- Internal standards: Use deuterated analogs (e.g., nonanoic acid-d17 ethyl ester) to correct for matrix effects in GC-MS .

- Esterification kinetics: Monitor reaction variables (pH, temperature, enzyme activity) in solid-state fermentation using FT-IR or Raman spectroscopy .

- PCA (Principal Component Analysis): Reduces data dimensionality to identify key variables (e.g., ethyl ester content) influencing compound clustering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.